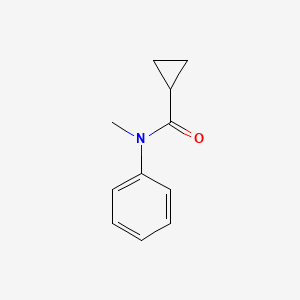![molecular formula C21H23NO4 B1652489 4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid CAS No. 1446478-30-3](/img/structure/B1652489.png)
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid
概要
説明
It appears as a white crystalline powder and is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid typically involves the protection of the amino group of 4-aminobutyric acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Peptide Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which are crucial in various biochemical and pharmaceutical applications.
科学的研究の応用
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Bioconjugation: For attaching peptides to other biomolecules or surfaces.
Drug Development: In the design and synthesis of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of 4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins.
類似化合物との比較
Similar Compounds
Fmoc-4-aminobutyric acid: Another name for the same compound.
Fmoc-3-aminopropanoic acid: A similar compound with a shorter carbon chain.
Fmoc-5-aminopentanoic acid: A similar compound with a longer carbon chain.
Uniqueness
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid is unique due to its specific chain length and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis for creating peptides with specific properties and functions.
特性
IUPAC Name |
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-22(13-7-12-20(23)24)21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,2,7,12-14H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVZOZJNZLBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172991 | |
| Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446478-30-3 | |
| Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446478-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B1652415.png)
![1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl-](/img/structure/B1652416.png)


![2-[(2,4-Dinitrophenyl)thio]aniline](/img/structure/B1652420.png)





